Erbium(III) chloride

説明

The exact mass of the compound Erbium trichloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

10138-41-7 |

|---|---|

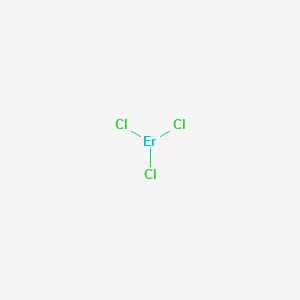

分子式 |

Cl3Er |

分子量 |

273.61 g/mol |

IUPAC名 |

erbium(3+);trichloride |

InChI |

InChI=1S/3ClH.Er/h3*1H;/q;;;+3/p-3 |

InChIキー |

HDGGAKOVUDZYES-UHFFFAOYSA-K |

SMILES |

Cl[Er](Cl)Cl |

正規SMILES |

[Cl-].[Cl-].[Cl-].[Er+3] |

他のCAS番号 |

10138-41-7 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Foundational & Exploratory

Synthesis of Anhydrous Erbium(III) Chloride from Erbium(III) Oxide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of anhydrous Erbium(III) chloride (ErCl₃) from Erbium(III) oxide (Er₂O₃). Anhydrous rare earth halides are crucial precursors in various fields, including the synthesis of organometallic compounds, optical materials, and catalysts. The methodologies detailed herein are compiled from scholarly literature and patents to ensure accuracy and reproducibility.

Overview of Synthetic Routes

The conversion of thermodynamically stable rare earth oxides to their anhydrous chlorides presents a significant chemical challenge, primarily due to the propensity for the formation of highly stable oxychlorides (ErOCl) at elevated temperatures in the presence of moisture. Two principal methods have been established to circumvent this issue: the Ammonium Chloride Route and Direct Chlorination .

The Ammonium Chloride Route

The ammonium chloride route is a widely utilized and reliable method for preparing anhydrous rare earth chlorides on a laboratory scale. This process involves two key stages: the formation of an intermediate ammonium salt and its subsequent thermal decomposition under vacuum. This method effectively avoids the formation of stable oxychlorides.

Chemical Principles

The overall reaction proceeds in two steps:

-

Formation of the Ammonium Chloro Complex: Erbium(III) oxide is reacted with an excess of ammonium chloride at an elevated temperature to form a stable ammonium chloroerbate complex, typically (NH₄)₂ErCl₅.[1]

-

Er₂O₃ + 10NH₄Cl → 2(NH₄)₂ErCl₅ + 6H₂O + 6NH₃

-

-

Thermal Decomposition: The intermediate complex is then heated under vacuum, leading to its decomposition into anhydrous this compound, with the volatile byproducts (NH₄Cl, HCl, and NH₃) being removed.[1]

-

(NH₄)₂ErCl₅ → ErCl₃ + 2NH₄Cl (sublimes) + 2HCl + 2NH₃ (further decomposition products)

-

A variation of this method, often referred to as the "wet method," involves the initial dissolution of the erbium oxide in hydrochloric acid.

Experimental Protocol: "Wet Method" with Gradient Sublimation

This detailed protocol is adapted from a patented method for producing high-purity anhydrous rare earth chlorides.[2]

Materials:

-

Erbium(III) oxide (Er₂O₃)

-

Hydrochloric acid (HCl, concentrated)

-

Ammonium chloride (NH₄Cl)

-

Deionized water

Equipment:

-

Glass reactor with a stirrer

-

Heating mantle

-

Mortar and pestle

-

Sublimation apparatus with vacuum pump and temperature control

Procedure:

-

Dissolution of Erbium Oxide:

-

Place the desired amount of Erbium(III) oxide into the glass reactor.

-

Slowly add concentrated hydrochloric acid while stirring until the oxide is completely dissolved, forming an aqueous solution of this compound (ErCl₃·xH₂O).

-

-

Addition of Ammonium Chloride:

-

Add a significant excess of solid ammonium chloride to the this compound solution. A typical molar ratio of NH₄Cl to ErCl₃ is in the range of 6:1 to 10:1.

-

-

Evaporation to Dryness:

-

Heat the mixture while stirring to evaporate the water, resulting in a solid mixture of hydrated this compound and ammonium chloride.

-

Transfer the solid to a mortar, grind it into a fine powder, and return it to a crucible for further drying under heat until the solid no longer agglomerates.

-

-

Sublimation and Decomposition:

-

Transfer the dried powder to a sublimation apparatus.

-

Evacuate the system.

-

Apply a gradient heating program to first sublime the excess ammonium chloride and then decompose the intermediate chloroerbate complex to yield anhydrous this compound. A typical heating profile is detailed in the table below.

-

Quantitative Data

| Parameter | Value | Reference |

| Molar Ratio (NH₄Cl:Er₂O₃) | 10:1 (stoichiometric) | [1] |

| Decomposition Temperature | 350-400 °C (under vacuum) | [1] |

Table 1: Gradient Heating Program for Sublimation and Decomposition [2]

| Temperature Ramp | Hold Time | Purpose |

| 80 °C to 130 °C | 20 min | Initial drying and removal of residual water. |

| Ramp to 180 °C | 20 min | Sublimation of some ammonium chloride. |

| Ramp to 210 °C | 50 min | Continued sublimation of ammonium chloride. |

| Ramp to 240 °C | 20 min | |

| Ramp to 270 °C | 20 min | Onset of intermediate complex decomposition. |

| Ramp to 300 °C | 20 min | |

| Ramp to 330 °C | 20 min | |

| Ramp to 360 °C | 20 min | Main decomposition phase. |

| Ramp to 390 °C | 60 min | Final decomposition and removal of byproducts. |

Heating Rate: 5 °C/min

Workflow Diagram

Direct Chlorination Methods

Direct chlorination involves the reaction of Erbium(III) oxide with a chlorinating agent at high temperatures. These methods can be efficient but often require specialized equipment to handle corrosive gases and moisture-sensitive materials.

Chlorination with Thionyl Chloride (SOCl₂)

Thionyl chloride is a powerful dehydrating and chlorinating agent that can be used to prepare anhydrous chlorides from their hydrated salts or oxides. The reaction with a metal oxide typically proceeds as follows:

Er₂O₃ + 3SOCl₂ → 2ErCl₃ + 3SO₂

Experimental Protocol (General):

-

Reaction Setup: The reaction should be carried out in a flask equipped with a reflux condenser and a drying tube to protect the reaction from atmospheric moisture.

-

Reaction: Erbium(III) oxide is suspended in an excess of freshly distilled thionyl chloride.

-

Reflux: The mixture is heated to reflux. The reaction progress can be monitored by the cessation of SO₂ gas evolution.

-

Isolation: After the reaction is complete, the excess thionyl chloride is removed by distillation, followed by drying under vacuum to obtain the anhydrous this compound.

Chlorination with Carbon Tetrachloride (CCl₄)

The gas-phase reaction of a metal oxide with carbon tetrachloride vapor at elevated temperatures is another effective method for producing anhydrous chlorides. The reaction is believed to proceed via the following stoichiometry:

Er₂O₃ + 3/2 CCl₄ → 2ErCl₃ + 3/2 CO₂

Experimental Protocol (General):

Detailed kinetic studies for the chlorination of Tantalum pentoxide with CCl₄ provide a basis for a potential experimental setup for Erbium(III) oxide.[4]

-

Reaction Setup: A tube furnace capable of reaching temperatures up to 800 °C is required. A quartz or ceramic tube is used to contain the sample. An inert gas (e.g., nitrogen or argon) is bubbled through liquid CCl₄ to carry its vapor into the reaction tube.

-

Reaction: A known quantity of Erbium(III) oxide is placed in a boat inside the reaction tube. The system is purged with the inert gas, and then the CCl₄ vapor is introduced.

-

Temperature: The reaction temperature is a critical parameter and would likely be in the range of 500-800 °C.

-

Isolation: The product, anhydrous this compound, would be collected in a cooler part of the apparatus downstream from the reaction zone.

Reaction Pathway Diagram

Purification of Anhydrous this compound

The primary method for purifying crude anhydrous this compound is vacuum sublimation . This technique is effective in separating the desired product from less volatile impurities, such as oxychlorides, and any unreacted starting material. The sublimation is typically carried out at temperatures around 800-900 °C under high vacuum.[5]

Safety Considerations

-

Hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations must be performed in a well-ventilated fume hood, and appropriate PPE must be worn.

-

Carbon tetrachloride is toxic and a suspected carcinogen. It should be handled with extreme care in a fume hood.

-

High temperatures are used in all methods. Appropriate shielding and insulated gloves should be used.

-

Vacuum operations carry the risk of implosion. Glassware should be inspected for cracks or defects before use.

Conclusion

The synthesis of anhydrous this compound from its oxide can be reliably achieved via the ammonium chloride route, particularly the "wet method" followed by gradient sublimation, which offers a well-documented and controlled procedure. Direct chlorination methods using thionyl chloride or carbon tetrachloride are viable alternatives, though they require more stringent handling of hazardous materials and specialized equipment. The choice of method will depend on the available resources, the desired purity of the final product, and the scale of the synthesis. For all methods, rigorous exclusion of moisture is paramount to prevent the formation of the stable oxychloride.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CN110065963A - A kind of preparation method of anhydrous rare-earth chlorination - Google Patents [patents.google.com]

- 3. The preparation of anhydrous inorganic chlorides by dehydration with thionyl chloride | Semantic Scholar [semanticscholar.org]

- 4. eprints.nmlindia.org [eprints.nmlindia.org]

- 5. researchgate.net [researchgate.net]

Preparation of Anhydrous Erbium(III) Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the preparation of anhydrous Erbium(III) chloride (ErCl₃). The synthesis of high-purity, water-free ErCl₃ is crucial for various applications, including the production of erbium metal, as a precursor for organometallic compounds, in optical fiber doping, and as a catalyst in organic synthesis. This document details the most common and effective preparation routes, including experimental protocols and comparative data to assist researchers in selecting the most suitable method for their specific needs.

Overview of Synthetic Routes

The preparation of anhydrous this compound is challenging due to the hygroscopic nature of the compound and the propensity of its hydrated form to undergo hydrolysis at elevated temperatures, leading to the formation of erbium oxychloride (ErOCl). Two primary methods have been established to overcome these challenges: the Ammonium Chloride Route and the Dehydration of this compound Hexahydrate .

The Ammonium Chloride Route

The ammonium chloride route is a widely used and reliable method for producing anhydrous rare earth chlorides from their respective oxides. This method involves the reaction of Erbium(III) oxide (Er₂O₃) with ammonium chloride (NH₄Cl) to form an intermediate ammonium salt, which is subsequently thermally decomposed to yield anhydrous this compound.

Experimental Protocol

Step 1: Formation of the Ammonium Pentachloroerbate(III) Intermediate

-

Thoroughly grind a stoichiometric mixture of Erbium(III) oxide and ammonium chloride in a mortar. An excess of ammonium chloride is often used to ensure complete conversion of the oxide.

-

Place the powdered mixture in a quartz crucible.

-

Heat the mixture in a tube furnace under a controlled atmosphere (e.g., argon or nitrogen) or in a dynamic vacuum. The temperature is gradually raised to 200-250°C.

-

Maintain this temperature for several hours to facilitate the reaction, which produces the ammonium pentachloroerbate(III) intermediate, (NH₄)₂ErCl₅, along with water and ammonia as byproducts.

Chemical Equation: Er₂O₃ + 10NH₄Cl → 2(NH₄)₂ErCl₅ + 6H₂O + 6NH₃

Step 2: Thermal Decomposition to Anhydrous this compound

-

After the initial reaction is complete, increase the temperature of the furnace to 350-400°C under a high vacuum.

-

This higher temperature decomposes the (NH₄)₂ErCl₅ intermediate into anhydrous this compound, releasing hydrogen chloride and ammonia gases.

-

Maintain this temperature until the sublimation of excess ammonium chloride and the evolution of gases cease, indicating the completion of the reaction.

-

Cool the furnace to room temperature under vacuum or an inert atmosphere before recovering the anhydrous this compound product.

Chemical Equation: (NH₄)₂ErCl₅ → ErCl₃ + 2NH₄Cl (sublimes) + 2HCl + 2NH₃

Quantitative Data

| Parameter | Value/Range | Notes |

| Starting Materials | Erbium(III) oxide (Er₂O₃), Ammonium chloride (NH₄Cl) | High purity starting materials are recommended. |

| Stoichiometric Ratio (Er₂O₃:NH₄Cl) | 1:10 (molar ratio) | An excess of NH₄Cl can be used. |

| Reaction Temperature (Step 1) | 200 - 250 °C | For the formation of the intermediate. |

| Reaction Temperature (Step 2) | 350 - 400 °C | For the decomposition to anhydrous ErCl₃. |

| Atmosphere | Inert gas (Ar, N₂) or vacuum | To prevent oxidation and hydrolysis. |

| Purity of Product | >99% | Dependent on the purity of starting materials. |

Experimental Workflow

Dehydration of this compound Hexahydrate

This method involves the careful removal of water from this compound hexahydrate (ErCl₃·6H₂O). Direct heating of the hexahydrate in air or an inert atmosphere is generally unsuccessful, as it leads to the formation of stable erbium oxychloride (ErOCl). To suppress this hydrolysis reaction, the dehydration must be carried out in a stream of dry hydrogen chloride (HCl) gas.

Experimental Protocol

-

Place this compound hexahydrate in a quartz tube within a tube furnace.

-

Begin flowing a stream of dry hydrogen chloride gas through the tube.

-

Slowly and gradually heat the furnace. A common approach is a stepwise heating process:

-

Hold at a low temperature (e.g., 60-80°C) to remove the bulk of the water.

-

Gradually increase the temperature in increments (e.g., 50°C per hour) to around 400°C.

-

-

The flowing HCl gas creates an acidic environment that shifts the equilibrium away from the formation of ErOCl.

-

Maintain the final temperature for several hours to ensure all water and any potential oxychloride impurities are removed.

-

Cool the furnace to room temperature while maintaining the flow of dry HCl gas.

-

Finally, purge the system with a dry, inert gas (e.g., argon) to remove any residual HCl before recovering the anhydrous ErCl₃ product.

Chemical Equations:

-

Desired Dehydration: ErCl₃·6H₂O(s) → ErCl₃(s) + 6H₂O(g)

-

Undesired Hydrolysis: ErCl₃·6H₂O(s) → ErOCl(s) + 2HCl(g) + 5H₂O(g)

Quantitative Data

| Parameter | Value/Range | Notes |

| Starting Material | This compound hexahydrate (ErCl₃·6H₂O) | |

| Dehydrating Agent | Dry Hydrogen Chloride (HCl) gas | Essential to prevent oxychloride formation. |

| Heating Profile | Slow, gradual heating to ~400°C | A stepwise temperature increase is recommended. |

| Atmosphere | Flowing dry HCl gas, followed by inert gas purge | |

| Purity of Product | High, but may contain trace oxychloride | Purity is highly dependent on the control of the HCl atmosphere and heating rate. |

Experimental Workflow

Comparison of Preparation Methods

| Feature | Ammonium Chloride Route | Dehydration of Hexahydrate |

| Starting Material | Erbium(III) oxide | This compound hexahydrate |

| Key Reagent | Ammonium chloride | Hydrogen chloride gas |

| Complexity | Relatively straightforward, two-step heating process. | Requires careful control of temperature and a corrosive gas atmosphere. |

| Product Purity | Generally very high, low risk of oxychloride. | High, but susceptible to oxychloride contamination if not performed correctly. |

| Equipment | Standard tube furnace, vacuum pump. | Tube furnace, gas flow controllers, acid gas scrubber. |

| Safety | Handling of ammonia and HCl gas byproducts. | Handling of highly corrosive HCl gas. |

Logical Relationship of Synthesis Pathways

Characterization of Anhydrous this compound

To confirm the successful synthesis of anhydrous this compound and to assess its purity, several analytical techniques can be employed:

-

X-ray Diffraction (XRD): To verify the crystal structure of the anhydrous product and to detect the presence of any crystalline impurities such as ErOCl.

-

Thermogravimetric Analysis (TGA): To confirm the absence of water by heating a sample and monitoring for any weight loss.

-

Elemental Analysis: To determine the elemental composition and confirm the correct stoichiometry.

-

Infrared (IR) Spectroscopy: To check for the absence of O-H stretching bands, which would indicate the presence of water.

Conclusion

The preparation of anhydrous this compound can be successfully achieved via the ammonium chloride route or by the controlled dehydration of its hexahydrate. The ammonium chloride route, starting from the oxide, is often preferred as it generally yields a product with higher purity and a lower risk of oxychloride contamination. The choice of method will depend on the available starting materials, equipment, and the specific purity requirements of the intended application. Careful control of reaction conditions, particularly temperature and atmosphere, is paramount for the successful synthesis of high-purity anhydrous this compound.

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Erbium(III) Chloride

For Immediate Release

[City, State] – In a comprehensive technical guide released today, researchers and drug development professionals are provided with an in-depth analysis of the crystal structure of Erbium(III) chloride (ErCl₃). This guide offers a detailed examination of both the anhydrous and hexahydrated forms of this inorganic compound, presenting crucial crystallographic data, detailed experimental protocols for its synthesis and analysis, and a visual workflow to aid in the understanding of the structural determination process. This information is poised to be a valuable resource for scientists working in materials science, inorganic chemistry, and drug delivery systems where lanthanide compounds are of growing interest.

This compound, a violet solid in its anhydrous form and pink as a hexahydrate, is utilized in the preparation of erbium metal and as a catalyst in certain chemical reactions.[1][2] Its luminescent properties also make it a candidate for applications in optical materials. A thorough understanding of its crystal structure is fundamental to manipulating and exploiting its properties for various applications.

Crystal Structure Analysis

The crystal structures of both anhydrous this compound and its hexahydrate have been determined by single-crystal X-ray diffraction.

Anhydrous this compound (ErCl₃): The anhydrous form crystallizes in the monoclinic system with the space group C2/m.[1][3] This structure is isomorphous with aluminum(III) chloride (AlCl₃).[1]

This compound Hexahydrate (ErCl₃·6H₂O): The hexahydrated form also adopts a monoclinic crystal system, but with the space group P2/n.[1][3] In this structure, the erbium ion is octa-coordinated, forming a complex cation, [Er(H₂O)₆Cl₂]⁺. The crystal lattice is completed by an isolated chloride anion (Cl⁻).[1][3]

The detailed crystallographic data for both forms are summarized in the table below for easy comparison.

| Parameter | Anhydrous this compound (ErCl₃) | This compound Hexahydrate (ErCl₃·6H₂O) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/m | P2/n |

| Lattice Constants | a = 6.80 Å, b = 11.79 Å, c = 6.39 Å | Data not explicitly found in search results |

| α = 90°, β = 110.7°, γ = 90° | Data not explicitly found in search results | |

| Formula Units (Z) | 4 | Data not explicitly found in search results |

| Coordination Geometry | - | Octahedral |

Note: While the space group for the hexahydrate is known, specific lattice parameters were not available in the provided search results.

Experimental Protocols

A comprehensive understanding of the crystal structure necessitates a clear and detailed methodology for the synthesis of high-quality single crystals and their subsequent analysis.

Synthesis of Anhydrous this compound Single Crystals

The "ammonium chloride route" is a widely used method for preparing anhydrous lanthanide chlorides, including this compound, as it effectively avoids the formation of oxychlorides.[1]

Materials:

-

Erbium(III) oxide (Er₂O₃)

-

Ammonium chloride (NH₄Cl)

-

Quartz tube furnace

-

Vacuum pump

Procedure:

-

Mixing of Reactants: A stoichiometric excess of ammonium chloride is thoroughly mixed with Erbium(III) oxide.

-

Formation of the Ammonium Salt: The mixture is heated in a quartz tube to produce the ammonium salt of the pentachloride. The reaction is as follows: Er₂O₃ + 10 NH₄Cl → 2 (NH₄)₂[ErCl₅] + 6 H₂O + 6 NH₃[1]

-

Thermal Decomposition: The resulting ammonium salt is then heated in a vacuum at 350-400 °C.[1] This step decomposes the salt to yield anhydrous this compound: (NH₄)₂[ErCl₅] → ErCl₃ + 2 NH₄Cl + 2 HCl

-

Single Crystal Growth: High-quality single crystals suitable for X-ray diffraction can be grown by techniques such as the Bridgman-Stockbarger method, which involves the slow directional solidification of the molten salt in a sealed quartz ampoule.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

Goniometer for precise crystal orientation.

-

Cryosystem for low-temperature data collection (optional but recommended to reduce thermal vibrations).

Procedure:

-

Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.[4]

-

Data Collection: The crystal is placed in the X-ray beam, and a series of diffraction images are collected as the crystal is rotated.[4] This allows for the measurement of the intensities and positions of the diffracted X-ray beams.

-

Data Processing: The collected raw data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson synthesis. The initial structural model is then refined using least-squares methods to obtain the final, accurate crystal structure.

Logical Workflow for Crystal Structure Determination

To provide a clear overview of the process, the following diagram illustrates the logical workflow from synthesis to final structural analysis.

References

An In-depth Technical Guide to the Optical Properties of Erbium(III) Chloride Solutions

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core optical properties of Erbium(III) chloride (ErCl₃) solutions. It covers fundamental principles, quantitative data on absorption and luminescence, detailed experimental protocols, and a guide to data analysis using Judd-Ofelt theory.

Introduction

This compound is a rare-earth metal salt that has garnered significant attention for its unique optical properties, which are primarily dictated by the electronic transitions within the 4f shell of the erbium ion (Er³⁺). In solution, typically as a hexahydrate (ErCl₃·6H₂O), it dissolves to release the Er³⁺ aquo ion, which exhibits sharp, characteristic absorption and emission lines in the visible and near-infrared (NIR) regions.[1][2]

These distinct optical signatures, particularly the technologically vital emission around 1.54 µm, make Er³⁺-containing materials indispensable for applications in telecommunications as optical amplifiers, in solid-state lasers, and as luminescent probes in biological and chemical sensing.[3][4] This guide focuses on the behavior of ErCl₃ in aqueous solutions, providing the quantitative data and methodologies required for research and development.

Fundamental Principles

Electronic Structure of Er³⁺

The optical properties of Erbium(III) ions stem from their [Xe]4f¹¹ electronic configuration. The 4f orbitals are shielded from the external environment by the filled 5s and 5p orbitals. This shielding results in very sharp, narrow-band electronic transitions between the various energy levels of the 4f shell, which behave more like atomic transitions than those of typical solution-phase ions.[5]

The Beer-Lambert Law

The absorption of light by a solution is quantified by the Beer-Lambert law, which states that the absorbance (A) is directly proportional to the molar concentration (c) of the absorbing species and the path length (ℓ) of the light through the solution.

A = εcℓ

Here, ε is the molar absorption coefficient (also known as molar absorptivity), a measure of how strongly a chemical species absorbs light at a given wavelength.[1] Its units are typically L·mol⁻¹·cm⁻¹.

Judd-Ofelt Theory

The intensities of the f-f electronic transitions of lanthanide ions are theoretically described by the Judd-Ofelt theory.[5] Since these transitions are parity-forbidden for electric dipoles, their intensity in a solution or crystal host is "borrowed" through the mixing of higher-energy configurations of opposite parity, induced by the local, non-centrosymmetric environment.

The theory uses three phenomenological intensity parameters, Ω₂, Ω₄, and Ω₆ , which are derived from the experimental absorption spectrum. These parameters provide valuable insight:

-

Ω₂ is highly sensitive to the local symmetry and covalency of the Er³⁺ ion's coordination environment.[6]

-

Ω₄ and Ω₆ are related to longer-range effects and the rigidity of the host matrix.[6]

Once determined, these parameters can be used to calculate crucial radiative properties such as transition probabilities (A), radiative lifetimes (τᵣ), and luminescence branching ratios (βᵣ) for the emission levels.[3][5]

Quantitative Optical Data

The optical properties of ErCl₃ solutions are influenced by factors such as temperature and the concentration of chloride ions, which can form complexes with the hydrated Er³⁺ ion at elevated temperatures.[7]

Absorption Data

The absorption spectrum of an aqueous Er³⁺ solution is characterized by several sharp peaks. A spectrophotometric study of erbium speciation in chloride solutions provides key data on how molar absorbance changes with temperature.[7]

Table 1: Peak Molar Absorbance of Aqueous Er³⁺ at Various Temperatures [7]

| Transition (Ground State: ⁴I₁₅/₂) | Wavelength (nm) | Molar Absorbance (ε) at 26°C (L·mol⁻¹·cm⁻¹) | Molar Absorbance (ε) at 250°C (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|

| ⁴G₁₁/₂ | ~379 | ~5.5 | ~2.0 |

| ²H₁₁/₂ | ~522 | ~3.0 | ~1.5 |

| ⁴F₉/₂ | ~652 | ~0.7 | ~0.4 |

| ⁴I₉/₂ | ~800 | ~0.4 | ~0.25 |

| ⁴I₁₁/₂ | ~975 | ~0.3 | ~0.2 |

| ⁴I₁₃/₂ | ~1530 | ~0.2 | ~0.15 |

Note: Values are estimated from graphical data presented in Migdisov & Williams-Jones (2006) and are subject to interpretation error.

At elevated temperatures in chloride-containing solutions, Er³⁺ forms complexes, which alters the equilibrium and optical spectra. The formation constants for these reactions have been determined experimentally.[7]

Table 2: Formation Constants of Er(III)-Chloride Complexes [7]

| Reaction | Constant | 100°C | 150°C | 200°C | 250°C |

|---|---|---|---|---|---|

| Er³⁺ + Cl⁻ ⇌ ErCl²⁺ | log β₁ | 0.88 ± 0.11 | 1.59 ± 0.12 | 2.34 ± 0.11 | 3.09 ± 0.14 |

| Er³⁺ + 2Cl⁻ ⇌ ErCl₂⁺ | log β₂ | - | - | 2.95 ± 0.34 | 4.12 ± 0.12 |

Photoluminescence and Radiative Properties

Upon excitation, Er³⁺ ions in solution exhibit characteristic luminescence. The most prominent emission is the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition in the near-infrared, crucial for optical communications. The Judd-Ofelt parameters derived from absorption spectra allow for the calculation of key radiative properties for these emission bands.

Table 3: Judd-Ofelt and Radiative Properties of Er³⁺ in a Carboxy Methyl Cellulose Film (Aqueous Environment Proxy) [3]

| Property | Value |

|---|---|

| Judd-Ofelt Parameters | |

| Ω₂ (× 10⁻²⁰ cm²) | 6.85 |

| Ω₄ (× 10⁻²⁰ cm²) | 1.12 |

| Ω₆ (× 10⁻²⁰ cm²) | 0.75 |

| Radiative Properties for ⁴S₃/₂ → ⁴I₁₅/₂ (Green Emission, ~550 nm) | |

| Radiative Transition Probability, A (s⁻¹) | 1599 |

| Branching Ratio, βᵣ (%) | 65.4 |

| Radiative Lifetime, τᵣ (µs) | 407 |

| Emission Cross-Section, σₑ (× 10⁻²¹ cm²) | 5.89 |

| Radiative Properties for ⁴I₁₃/₂ → ⁴I₁₅/₂ (NIR Emission, ~1540 nm) | |

| Radiative Transition Probability, A (s⁻¹) | 105 |

| Branching Ratio, βᵣ (%) | 100 |

| Radiative Lifetime, τᵣ (ms) | 9.52 |

| Emission Cross-Section, σₑ (× 10⁻²¹ cm²) | 4.15 |

Experimental Methodologies

Precise and reproducible measurements are critical for characterizing the optical properties of ErCl₃ solutions.

Sample Preparation Protocol

This compound hexahydrate (ErCl₃·6H₂O) is hygroscopic and should be stored in a desiccator.

-

Calculate Mass: Determine the mass of ErCl₃·6H₂O (Molar Mass: ~381.71 g/mol ) required to achieve the desired molar concentration in a specific volume of solvent (e.g., deionized water).

-

Weighing: Use a high-precision analytical balance to weigh the calculated mass of the pink, crystalline solid.

-

Dissolution: Transfer the solid to a class A volumetric flask. Add a portion of the solvent (e.g., deionized water or a specific buffer) and swirl gently to dissolve the salt completely.[8]

-

Dilution: Once dissolved, add the solvent up to the calibration mark on the flask. Cap and invert the flask several times to ensure a homogeneous solution.

-

pH Adjustment (if required): For pH-dependent studies, use a calibrated pH meter and add small aliquots of dilute HCl or NaOH to adjust the solution to the target pH.[4] For storage, keeping the solution acidic (pH < 4) can prevent hydrolysis.[1]

Absorption Spectroscopy Protocol

This protocol outlines the measurement of the absorption spectrum using a dual-beam UV-Vis-NIR spectrophotometer.

-

Instrument Warm-up: Power on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow them to stabilize for at least 30 minutes.

-

Parameter Setup: In the control software, set the desired spectral range (e.g., 300 nm to 1700 nm for a full Er³⁺ spectrum), a narrow spectral bandwidth (e.g., ≤ 1 nm), and an appropriate scan speed (e.g., 100 nm/min).[1]

-

Blank Measurement: Fill a matched pair of quartz cuvettes with the solvent/buffer used for the sample. Place one in the reference beam path and the other in the sample beam path. Run a baseline correction or "zero" scan to subtract the absorbance of the solvent and cuvettes.

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the ErCl₃ solution, and then fill it with the sample. Place it back into the sample beam path.

-

Acquire Spectrum: Initiate the scan. The instrument will measure the absorbance (A) as a function of wavelength (λ).

-

Data Export: Save the resulting spectrum and export the data in a suitable format (e.g., ASCII) for analysis.

References

An In-depth Technical Guide to the Magnetic Susceptibility of Erbium(III) Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the magnetic properties of Erbium(III) chloride (ErCl₃), covering both its anhydrous and hexahydrated forms. It details the theoretical underpinnings of its magnetic behavior, presents available quantitative data, outlines experimental methodologies for its measurement, and provides visual representations of the underlying principles.

Core Concepts in the Magnetism of this compound

This compound is a paramagnetic substance, a property primarily dictated by the electronic configuration of the Er³⁺ ion. The magnetic properties of Er³⁺ arise from its unpaired 4f electrons. Unlike d-block transition metals, the 4f orbitals of lanthanides like erbium are well-shielded from the chemical environment by the outer 5s and 5p electrons. This shielding results in magnetic properties that are largely governed by the free-ion behavior, with the crystal lattice introducing smaller, yet significant, perturbations.

Two key theoretical frameworks are essential for a thorough understanding of the magnetic susceptibility of this compound:

-

Crystal Field Theory (CFT): This theory describes how the electric field generated by the surrounding chloride and water ligands in the crystal lattice lifts the degeneracy of the Er³⁺ ion's f-orbitals. This splitting of energy levels is crucial in determining the temperature dependence of the magnetic susceptibility.[1][2]

-

Curie-Weiss Law: At sufficiently high temperatures, the magnetic susceptibility (χ) of a paramagnetic material like this compound often follows the Curie-Weiss law. This law describes the inverse relationship between magnetic susceptibility and temperature.[3]

Quantitative Magnetic Susceptibility Data

The magnetic susceptibility of this compound is dependent on its hydration state and temperature.

Anhydrous this compound (ErCl₃):

At room temperature, the mean molar magnetic susceptibility of powdered anhydrous ErCl₃ has been measured to be approximately (36430 ± 200) × 10⁻⁶ emu/mol .[4] The magnetic behavior of anhydrous ErCl₃ is highly dependent on temperature. While it exhibits paramagnetic behavior at higher temperatures, it undergoes a transition to a ferrimagnetic or canted antiferromagnetic state at a very low Curie temperature (T_C) of approximately 0.307 K .[5]

This compound Hexahydrate (ErCl₃·6H₂O):

| Compound | Form | Molar Magnetic Susceptibility (χ_m) | Temperature (K) | Magnetic Ordering |

| This compound | Anhydrous Powder | (36430 ± 200) × 10⁻⁶ emu/mol[4] | Room Temperature | Paramagnetic |

| This compound | Anhydrous | - | 0.307[5] | Ferrimagnetic/Canted Antiferromagnetic |

| This compound | Hexahydrate | Data not readily available in tabular format | - | Paramagnetic at room temperature |

Effective Magnetic Moment:

The effective magnetic moment (μ_eff) is a crucial parameter derived from magnetic susceptibility measurements. For the free Er³⁺ ion, the theoretically calculated effective magnetic moment is approximately 9.58 μ_B (Bohr magnetons). Experimental values for various erbium compounds are generally in good agreement with this theoretical prediction.

Experimental Determination of Magnetic Susceptibility

Several experimental techniques are employed to measure the magnetic susceptibility of materials like this compound. The choice of method often depends on the required sensitivity, temperature range, and sample form.

Gouy Method

The Gouy method is a classical technique that relies on measuring the force exerted on a sample when it is placed in a non-uniform magnetic field.

Experimental Protocol:

-

Sample Preparation: A powdered sample of this compound is packed uniformly into a long, cylindrical Gouy tube.

-

Apparatus Setup: The Gouy tube is suspended from a sensitive balance, with one end positioned in a region of high magnetic field strength between the poles of an electromagnet, and the other end in a region of negligible field.

-

Measurement: The apparent mass of the sample is measured with the magnetic field off and then with the magnetic field on.

-

Calculation: The change in mass is directly proportional to the magnetic susceptibility of the sample. The volume susceptibility (κ) can be calculated using the formula: F = ½ * κ * A * (H² - H₀²) where F is the force, A is the cross-sectional area of the sample, H is the magnetic field strength at the center, and H₀ is the field strength at the other end. The molar susceptibility (χ_m) is then obtained by multiplying the volume susceptibility by the molar volume.

Workflow for the Gouy Method:

Caption: Workflow for determining magnetic susceptibility using the Gouy method.

Faraday Method

The Faraday method offers higher sensitivity compared to the Gouy method and can be used for smaller sample sizes. It utilizes a specially designed magnet that provides a region with a constant force gradient.

Experimental Protocol:

-

Sample Placement: A small amount of the this compound sample is placed in a sample holder.

-

Positioning: The sample holder is suspended in a region of the magnetic field where the product of the magnetic field strength (H) and the field gradient (dH/dz) is constant.

-

Force Measurement: The force exerted on the sample is measured using a sensitive microbalance. This force is directly proportional to the mass susceptibility of the sample.

Workflow for the Faraday Method:

References

Solubility of Erbium(III) Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Erbium(III) chloride (ErCl₃) in various organic solvents. Due to its applications in catalysis, materials science, and potentially in pharmaceutical development, understanding its behavior in non-aqueous media is crucial. This document summarizes available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and illustrates key processes and concepts through diagrams.

Quantitative Solubility Data

Table 1: Quantitative Solubility of Anhydrous this compound in Organic Solvents

| Solvent | Chemical Formula | Temperature (K) | Solubility | Unit |

| Ethanol | C₂H₅OH | 298.2 | 3.41 | mol/kg |

Note: The solubility value in ethanol is a critically evaluated figure based on multiple sources and may represent the solubility of a stable tetrasolvate solid phase.[1]

For other common organic solvents, the available literature predominantly provides qualitative descriptions of solubility:

It is important to note that the hexahydrate form of this compound is also described as slightly soluble in ethanol.[5][6][7] Researchers should be mindful of the hydration state of the salt as it significantly impacts solubility.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal equilibrium method. This protocol is a synthesis of established practices for measuring the solubility of inorganic salts in non-aqueous solvents.

Materials and Equipment

-

Anhydrous this compound (99.9% or higher purity)

-

High-purity organic solvent (anhydrous grade)

-

Constant temperature bath or shaker with temperature control (±0.1°C)

-

Sealed glass vials or flasks

-

Magnetic stir bars and stir plate

-

Syringes and filters (PTFE, 0.2 μm)

-

Analytical balance (±0.1 mg)

-

Volumetric flasks and pipettes

-

Apparatus for complexometric titration (buret, flasks, etc.)

-

Apparatus for potentiometric titration (potentiometer, silver electrode, reference electrode)

-

Standardized EDTA solution (e.g., 0.01 M)

-

Standardized silver nitrate solution (e.g., 0.01 M)

-

Appropriate buffer solutions (e.g., urotropine buffer)

-

Metallochromic indicator (e.g., Xylenol Orange)

-

Inert gas (e.g., argon or nitrogen) and Schlenk line for handling hygroscopic materials

Procedure

2.2.1. Preparation of Saturated Solution

-

Drying: Dry the anhydrous this compound under vacuum at an elevated temperature to remove any residual moisture. The organic solvent should be of anhydrous grade and may be further dried using appropriate molecular sieves.

-

Sample Preparation: In an inert atmosphere (glove box or under a stream of inert gas), add an excess amount of anhydrous this compound to a pre-weighed, sealable glass vial.

-

Solvent Addition: Add a known volume or mass of the anhydrous organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a constant temperature bath or shaker set to the desired temperature. Agitate the mixture vigorously using a magnetic stirrer. The time required to reach equilibrium can vary depending on the solvent and temperature and should be determined experimentally (typically 24-72 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the dissolved salt remains constant.

2.2.2. Sample Analysis

-

Sampling: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. Using a pre-heated (to the experimental temperature) syringe and filter, carefully withdraw an aliquot of the clear supernatant. This step should be performed quickly to avoid temperature changes that could affect solubility.

-

Gravimetric Analysis (Optional but recommended): Weigh the collected aliquot to determine its mass. Then, carefully evaporate the solvent under controlled conditions and weigh the remaining solid residue to determine the mass of dissolved this compound.

-

Titrimetric Analysis:

-

Determination of Erbium(III) Concentration (Complexometric Titration):

-

Accurately dilute the aliquot with deionized water to a suitable concentration.

-

Add a buffer solution to maintain the optimal pH for the titration (e.g., urotropine buffer).

-

Add a few drops of a suitable metallochromic indicator (e.g., Xylenol Orange).

-

Titrate the solution with a standardized EDTA solution until the endpoint is indicated by a sharp color change.

-

The concentration of Er³⁺ can be calculated from the volume of EDTA solution used.

-

-

Determination of Chloride Concentration (Potentiometric Titration):

-

Dilute the aliquot with an appropriate solvent (e.g., a mixture of the organic solvent and an electrolyte solution).

-

Immerse a silver electrode and a suitable reference electrode into the solution.

-

Titrate with a standardized silver nitrate (AgNO₃) solution.

-

The endpoint is determined from the inflection point of the potential versus titrant volume curve.[8]

-

The concentration of Cl⁻ can be calculated from the volume of AgNO₃ solution used.

-

-

Calculation of Solubility

From the analytical data, the solubility can be expressed in various units:

-

Mass/Mass: (mass of dissolved ErCl₃ / mass of solvent) x 100

-

Mass/Volume: mass of dissolved ErCl₃ / volume of solvent

-

Molarity (mol/L): moles of dissolved ErCl₃ / volume of solution

-

Molality (mol/kg): moles of dissolved ErCl₃ / mass of solvent (in kg)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Factors Influencing Solubility

The solubility of this compound in organic solvents is a complex interplay of several factors, as depicted in the diagram below.

References

- 1. srdata.nist.gov [srdata.nist.gov]

- 2. ERBIUM CHLORIDE | 10138-41-7 [chemicalbook.com]

- 3. This compound, anhydrous, 99.9% (metals basis) 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. ERBIUM CHLORIDE CAS#: 10138-41-7 [m.chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Erbium Chloride-Edgetech Industries (A worldwide materials supplier) [edge-techind.com]

- 7. buy Erbium Chloride Powder suppliers price - FUNCMATER [funcmater.com]

- 8. metrohm.com [metrohm.com]

Erbium(III) Chloride: A Technical Comparison of Hydrated and Anhydrous Forms for Researchers

An In-depth Guide for Scientists and Drug Development Professionals

Erbium(III) chloride (ErCl₃) is a rare-earth metal halide that serves as a critical precursor and catalytic agent in various scientific domains, including materials science, organic synthesis, and increasingly, in biomedical applications.[1][2] For researchers, scientists, and drug development professionals, understanding the distinct properties and handling requirements of its two common forms—anhydrous ErCl₃ and its hexahydrate (ErCl₃·6H₂O)—is paramount for experimental success, reproducibility, and the development of novel applications.

The presence of coordinated water molecules in the hydrate significantly alters its physical, chemical, and thermal properties compared to the anhydrous salt. These differences influence everything from storage and handling to solubility and reactivity. This technical guide provides a detailed comparison of the two forms, outlines key experimental protocols for their preparation and characterization, and visualizes critical workflows and structural relationships.

Data Presentation: Comparative Analysis

The fundamental differences between anhydrous and hydrated this compound are summarized below. The data has been compiled from various chemical suppliers and databases to provide a clear, quantitative comparison.

| Property | This compound (Anhydrous) | This compound Hexahydrate |

| Chemical Formula | ErCl₃ | ErCl₃·6H₂O |

| Molecular Weight | 273.62 g/mol [1] | 381.71 g/mol [1] |

| Appearance | Violet or pink crystalline solid/powder[1][3] | Pink hygroscopic crystals[1] |

| Density | ~4.1 g/cm³ at 25 °C[1] | Not consistently reported |

| Melting Point | 776 °C (1429 °F)[1] | Decomposes upon heating[1] |

| Boiling Point | 1500 °C (2732 °F)[1] | Not applicable |

| Solubility in Water | Soluble[1] | Soluble[3] |

| Solubility in Ethanol | Slightly soluble[1] | Soluble[4] |

| Hygroscopicity | Highly hygroscopic[1] | Hygroscopic[3] |

| Crystal Structure | Monoclinic, AlCl₃ type[1] | Monoclinic[1] |

| Space Group | C2/m[1] | P2/n (or P2/c)[1] |

| CAS Number | 10138-41-7[1] | 10025-75-9[3] |

Structural Differences and Interconversion

The primary distinction lies in the coordination sphere of the erbium ion. In the anhydrous form, the erbium ion is coordinated directly by chloride ions in a monoclinic crystal lattice. The hexahydrate features a more complex structure where the erbium ion is octa-coordinated, forming an [Er(H₂O)₆Cl₂]⁺ cationic complex, with the remaining chloride anion balancing the charge.[1] This structural water is not merely superficial and requires significant energy and specific conditions to remove without inducing the formation of unwanted erbium oxychloride (ErOCl).

Experimental Protocols

Accurate and reproducible research requires robust methodologies. The following sections detail essential protocols for the preparation, characterization, and handling of this compound.

Protocol 1: Synthesis of Anhydrous ErCl₃ (Ammonium Chloride Route)

This is a common and effective laboratory-scale method for producing high-purity anhydrous lanthanide chlorides from their corresponding oxides, avoiding the hydrolysis issues associated with direct dehydration of the hydrate in air.[1]

Objective: To synthesize anhydrous ErCl₃ from Er₂O₃.

Materials:

-

Erbium(III) oxide (Er₂O₃)

-

Ammonium chloride (NH₄Cl), analytical grade

-

Mortar and pestle

-

Porcelain crucible

-

Tube furnace with gas flow control (e.g., nitrogen or argon)

-

Vacuum pump

-

Schlenk line or glovebox for handling the final product

Methodology:

-

Step 1: Formation of the Pentachloride Salt Complex.

-

Thoroughly mix Erbium(III) oxide and a 5-6 fold molar excess of ammonium chloride in a mortar and pestle.

-

Transfer the mixture to a porcelain crucible.

-

Place the crucible in a tube furnace under a slow flow of inert gas (e.g., argon).

-

Slowly heat the furnace to 200-250 °C and hold for several hours. This allows the following reaction to occur: Er₂O₃ + 10 NH₄Cl → 2 (NH₄)₂ErCl₅ + 6 H₂O + 6 NH₃[1]

-

The excess NH₄Cl will sublime during this process.

-

-

Step 2: Thermal Decomposition to Anhydrous ErCl₃.

-

After the initial reaction is complete, connect the furnace tube to a vacuum line.

-

Gradually increase the temperature to 350-400 °C under vacuum.[1]

-

Hold at this temperature for several hours to decompose the intermediate salt complex: (NH₄)₂ErCl₅ → ErCl₃ + 2 NH₄Cl (sublimes) → ErCl₃ + 2 NH₃ + 2 HCl[1]

-

The gaseous byproducts (NH₃, HCl) and any remaining NH₄Cl are removed by the vacuum.

-

-

Step 3: Handling and Storage.

-

Cool the furnace to room temperature under vacuum or backfilled with an inert gas.

-

Quickly transfer the resulting violet/pink powder to an inert atmosphere environment (glovebox or Schlenk flask).

-

Store in a tightly sealed container under argon or nitrogen.

-

Protocol 2: Characterization by Thermogravimetric Analysis (TGA)

TGA is essential for studying the thermal stability and dehydration process of ErCl₃·6H₂O. It measures the change in mass of a sample as a function of temperature.

Objective: To determine the dehydration steps and thermal stability of ErCl₃·6H₂O.

Instrumentation:

-

Thermogravimetric Analyzer (TGA), preferably coupled with Differential Scanning Calorimetry (TGA-DSC) to simultaneously measure heat flow.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of ErCl₃·6H₂O into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the system with a dry, inert gas (e.g., high-purity argon or nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to remove air and moisture.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Heat the sample from 30 °C to ~600 °C at a controlled, linear heating rate (e.g., 5 or 10 K/min).[5]

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature.

-

The resulting TGA curve will show distinct steps, each corresponding to the loss of water molecules. The temperature range and percentage of mass loss for each step can be correlated to the removal of a specific number of water molecules.

-

At higher temperatures, the formation of erbium oxychloride (ErOCl) and subsequently the oxide (Er₂O₃) may be observed if the atmosphere contains residual water or oxygen, which is indicated by further mass loss inconsistent with simple dehydration.

-

Protocol 3: Characterization by Powder X-Ray Diffraction (XRD)

XRD is a definitive technique to confirm the crystalline phase of the starting material and the final product. Each crystalline solid has a unique diffraction pattern.

Objective: To verify the crystal structure of this compound samples and distinguish between the hydrated and anhydrous forms.

Instrumentation:

-

Powder X-ray Diffractometer with a standard X-ray source (e.g., Cu Kα).

Methodology:

-

Sample Preparation:

-

Hydrate: Grind a small amount of ErCl₃·6H₂O into a fine powder and mount it on a sample holder.

-

Anhydrous: Due to its extreme hygroscopicity, the anhydrous sample must be prepared and mounted in an inert atmosphere (glovebox). The sample holder should be sealed with an X-ray transparent dome or film (e.g., Kapton) to prevent moisture exposure during measurement.

-

-

Instrument Setup:

-

Run a standard powder diffraction scan, for example, over a 2θ range of 10-80°.[5]

-

-

Data Analysis:

-

Compare the resulting diffractogram (a plot of intensity vs. 2θ) with standard patterns from a crystallographic database.

-

This compound Hexahydrate: The experimental pattern should match the reference pattern for the monoclinic P2/n structure (e.g., COD ID 6000034).

-

Anhydrous this compound: The pattern should match the reference for the monoclinic, AlCl₃-type structure (space group C2/m).[1]

-

The presence of sharp peaks indicates a crystalline material, while broad humps may suggest an amorphous phase. The presence of unexpected peaks indicates impurities, such as erbium oxychloride.

-

Applications in Research and Drug Development

While ErCl₃ itself is not a therapeutic agent, its unique properties make it a valuable tool for researchers in the life sciences. Its primary role is as a precursor for creating functional nanomaterials.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Erbium trichloride hexahydrate | Cl3ErH12O6 | CID 19103329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Erbium chloride Hexahydrate Latest Price, Erbium chloride Hexahydrate Manufacturer in Sichuan , China [rarearthchemicals.com]

- 4. strem.com [strem.com]

- 5. 塩化エルビウム(III) anhydrous, powder, 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Thermal Decomposition of Erbium(III) Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal decomposition of Erbium(III) chloride hexahydrate (ErCl₃·6H₂O). The information presented is curated for professionals in research and development who require a detailed understanding of the material's behavior under thermal stress. This document outlines the decomposition pathway, quantitative data, and detailed experimental protocols for characterization.

Introduction

This compound hexahydrate is a pink, hygroscopic crystalline solid with the chemical formula ErCl₃·6H₂O.[1] It serves as a precursor in the synthesis of erbium metal, specialty optical fibers, and advanced laser components.[2] Understanding its thermal decomposition is critical for applications where the material is subjected to elevated temperatures, such as in the preparation of anhydrous erbium chloride or the synthesis of erbium-based nanomaterials. The thermal decomposition process involves dehydration and subsequent hydrolysis, leading to the formation of erbium oxychloride (ErOCl).

Thermal Decomposition Pathway

The thermal decomposition of this compound hexahydrate proceeds in a multi-step process. Initially, the compound loses its water of hydration. As the temperature increases, the partially dehydrated erbium chloride undergoes hydrolysis in the presence of the released water vapor, leading to the formation of an intermediate compound and finally erbium oxychloride. During this process, hydrogen chloride (HCl) gas is also released.[2]

A study on the thermal decomposition of heavier rare earth metal chloride hydrates, including erbium, identified a distinct decomposition pathway. The process begins with the loss of water molecules at relatively low temperatures. This is followed by the formation of an intermediate oxychloride-chloride compound, which then further decomposes to the final stable erbium oxychloride.

Quantitative Decomposition Data

The following table summarizes the key temperature ranges and corresponding events for the thermal decomposition of this compound hexahydrate. The data is based on thermogravimetric analysis (TGA) and differential thermal analysis (DTA) studies of heavy rare earth chloride hydrates.

| Decomposition Step | Temperature Range (°C) | Intermediate/Final Product | Theoretical Mass Loss (%) |

| Initial Dehydration | 65 - 95 | Partially dehydrated ErCl₃ | Variable |

| Formation of Intermediate | 200 - 265 | ErOCl·2ErCl₃ | ~14.1% (from hexahydrate) |

| Formation of Erbium Oxychloride | 360 - 425 | ErOCl | ~23.6% (from hexahydrate) |

Note: The theoretical mass loss is calculated based on the stoichiometry of the decomposition reactions. Actual observed mass loss may vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The primary techniques for studying the thermal decomposition of this compound hexahydrate are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument: A high-precision thermogravimetric analyzer equipped with a microbalance and a programmable furnace.

-

Sample Preparation: A small, accurately weighed sample of this compound hexahydrate (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to approximately 600 °C to ensure all decomposition steps are observed.

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as high-purity nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation and carry away gaseous products.

-

-

Data Analysis: The TGA curve plots the sample mass (or percentage of initial mass) against temperature. The derivative of this curve (DTG curve) is used to identify the temperatures at which the rate of mass loss is maximal, corresponding to the different decomposition stages.

Differential Thermal Analysis (DTA)

Objective: To measure the temperature difference between a sample and an inert reference material as a function of temperature.

Methodology:

-

Instrument: A differential thermal analyzer, which can be a standalone unit or integrated with a TGA instrument (simultaneous TGA-DTA).

-

Sample and Reference: A small, weighed sample of this compound hexahydrate and an inert reference material (e.g., calcined alumina) are placed in separate, identical crucibles.

-

Experimental Conditions: The experimental conditions (heating rate, temperature range, and atmosphere) are typically matched to those of the TGA experiment for direct correlation of thermal events.

-

Data Analysis: The DTA curve plots the temperature difference (ΔT) between the sample and the reference against temperature. Endothermic peaks indicate processes that absorb heat (e.g., dehydration, decomposition), while exothermic peaks indicate heat-releasing processes (e.g., oxidation, crystallization).

Visualizations

The following diagrams illustrate the thermal decomposition pathway of this compound hexahydrate and a typical experimental workflow for its analysis.

Caption: Thermal decomposition pathway of this compound hexahydrate.

Caption: Experimental workflow for TGA/DTA analysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Analysis of Erbium(III) Ions in Chloride Media

This technical guide provides a comprehensive overview of the spectroscopic analysis of Erbium(III) (Er³⁺) ions in chloride-containing solutions. It covers the fundamental coordination chemistry, theoretical principles governing spectroscopic transitions, detailed experimental protocols, and a summary of key quantitative data. This document is intended to serve as a valuable resource for professionals engaged in research and development involving lanthanide ions.

Introduction

Erbium(III) is a lanthanide ion renowned for its unique spectroscopic properties, including sharp and distinct absorption and emission bands in the visible and near-infrared (NIR) regions. These characteristics arise from intra-configurational 4f-4f electronic transitions. The sensitivity of these transitions, particularly the "hypersensitive" transitions, to the local coordination environment makes spectroscopy a powerful tool for probing the speciation and complexation of Er³⁺ in various media.[1][2][3] In chloride media, the formation of Er³⁺-chloride complexes directly influences the spectroscopic observables, providing insights into metal-ligand interactions that are crucial for applications ranging from materials science to the design of therapeutic and diagnostic agents.

Coordination Chemistry of Er(III) in Chloride Media

In aqueous solutions, the Er³⁺ ion exists as a hydrated cation, [Er(H₂O)ₙ]³⁺. The introduction of chloride ions (Cl⁻) into the solution leads to the formation of inner-sphere complexes where chloride ions displace water molecules in the primary coordination sphere. The predominant species in solution is dependent on factors such as chloride concentration and temperature.

At ambient temperatures, the hydrated Er³⁺ ion is the dominant species.[4] However, with increasing temperature and chloride concentration, the formation of chloride complexes, such as [ErCl]²⁺ and [ErCl₂]⁺, becomes more favorable.[4] In the solid state, erbium(III) chloride hexahydrate features an octa-coordinated erbium center, forming [Er(H₂O)₆Cl₂]⁺ ions.[5] The coordination number and symmetry around the Er³⁺ ion are critical factors that dictate the intensities and splitting of its characteristic f-f transitions.[6][7]

Theoretical Framework

Hypersensitive Transitions

Certain f-f transitions of lanthanide ions exhibit an unusually high sensitivity to changes in the coordination environment. These are termed "hypersensitive transitions" and, for Er³⁺, the most notable are the ⁴I₁₅/₂ → ²H₁₁/₂ and ⁴I₁₅/₂ → ⁴G₁₁/₂ transitions.[2][3][8] These transitions often show significant changes in intensity (oscillator strength) upon complexation.[9] The intensity of hypersensitive transitions is particularly influenced by the symmetry of the electric field around the Er³⁺ ion and the covalency of the metal-ligand bond.[2][3]

Judd-Ofelt Theory

The Judd-Ofelt theory is a cornerstone for the quantitative analysis of lanthanide electronic spectra.[10][11][12][13][14] It successfully models the intensities of the parity-forbidden f-f transitions as induced electric dipole transitions. The theory allows for the calculation of oscillator strengths (

PThe Ωλ parameters are sensitive to the chemical environment:

-

Ω₂: Highly sensitive to the local symmetry and covalency of the metal-ligand bonds. It is strongly influenced by hypersensitive transitions.

-

Ω₄ and Ω₆: More related to the bulk properties of the medium, such as viscosity and dielectric constant.

Once determined, these parameters can be used to calculate important radiative properties, including transition probabilities (A), radiative lifetimes (τᵣ), and luminescence branching ratios (βᵣ).[10][13]

Experimental Protocols

This section details generalized protocols for the spectroscopic analysis of Er³⁺ in chloride media based on common laboratory practices.[1][15][16]

Sample Preparation

-

Stock Solution Preparation:

-

Prepare a primary stock solution of Er³⁺ (e.g., 0.1 M) by dissolving a known mass of high-purity this compound hexahydrate (ErCl₃·6H₂O) or Erbium(III) oxide (Er₂O₃) in a minimal amount of concentrated acid (e.g., HCl or HNO₃) and diluting with deionized water.[16] Ensure the final acidity is maintained (e.g., 0.1 M HCl) to prevent hydrolysis.[1]

-

Prepare a high-concentration stock solution of a chloride salt (e.g., 4.0 M NaCl or KCl).

-

-

Working Solution Preparation:

-

Prepare a series of working solutions with a constant Er³⁺ concentration (typically in the range of 1-10 mM for absorption studies) and varying chloride concentrations.

-

For each sample, pipette the required volumes of the Er³⁺ stock, chloride stock, and deionized water into a volumetric flask.

-

If pH control is necessary, adjust using dilute HCl or a suitable non-complexing buffer (e.g., glycine).[1]

-

UV-Vis-NIR Absorption Spectroscopy

-

Instrumentation: Use a dual-beam spectrophotometer capable of scanning the UV-Vis-NIR range (typically 300-1700 nm).

-

Measurement:

-

Record a baseline spectrum using a blank solution (containing all components except Er³⁺) in both the sample and reference cuvettes.[1]

-

Record the absorption spectrum of each Er³⁺ sample.

-

Typical instrument parameters:

-

Fluorescence Spectroscopy

-

Instrumentation: Use a spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp or laser) and a sensitive detector for the NIR region (e.g., InGaAs detector).[17]

-

Measurement:

-

Record the emission spectrum by exciting at a wavelength corresponding to a strong absorption band of Er³⁺ (e.g., ~379 nm or ~521 nm).

-

The most prominent emission is typically observed in the NIR region around 1540 nm (⁴I₁₃/₂ → ⁴I₁₅/₂ transition).

-

For time-resolved measurements (to determine luminescence lifetimes), a pulsed laser source and a time-correlated single-photon counting (TCSPC) system or a suitable NIR detector with a lock-in amplifier are required.[17][18]

-

Spectroscopic Data and Analysis

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of Er³⁺ in a given medium.

Caption: Experimental workflow for spectroscopic analysis of Er³⁺.

Judd-Ofelt Analysis Pathway

This diagram outlines the logical steps involved in applying the Judd-Ofelt theory to derive radiative properties from an experimental absorption spectrum.

Caption: Logical pathway of Judd-Ofelt analysis.

Quantitative Spectroscopic Data

The following tables summarize key quantitative data for Er³⁺ in chloride media, compiled from various studies.

Table 1: Molar Absorbance and Formation Constants of Er³⁺-Chloride Complexes. [4]

| Temperature (°C) | Species | Molar Absorbance (ε) at ~379 nm (L mol⁻¹ cm⁻¹) | log β₁ (Er³⁺ + Cl⁻ ⇌ ErCl²⁺) | log β₂ (Er³⁺ + 2Cl⁻ ⇌ ErCl₂⁺) |

| 26 | Er³⁺ (aq) | ~3.5 | - | - |

| 100 | Er³⁺ (aq) | ~4.0 | 0.88 ± 0.11 | - |

| 150 | Er³⁺ (aq) | ~4.5 | 1.59 ± 0.12 | - |

| 200 | Er³⁺ (aq) | ~5.0 | 2.34 ± 0.11 | 2.95 ± 0.34 |

| 250 | Er³⁺ (aq) | ~5.5 | 3.09 ± 0.14 | 4.12 ± 0.12 |

Data adapted from a spectrophotometric study at elevated temperatures and 100 bars of pressure.[4]

Table 2: Judd-Ofelt Parameters for Er³⁺ in a Chloride-Containing Medium. [10]

| Host Medium | Ω₂ (×10⁻²⁰ cm²) | Ω₄ (×10⁻²⁰ cm²) | Ω₆ (×10⁻²⁰ cm²) |

| ErCl₃-doped carboxy methyl cellulose film | 5.35 | 1.05 | 0.81 |

Note: Judd-Ofelt parameters are highly dependent on the host matrix. The values presented are for a specific solid film system containing chloride but may differ from those in aqueous solution.

Table 3: Key Spectroscopic Transitions of Er³⁺.

| Transition (from ⁴I₁₅/₂) | Approximate Wavelength (nm) | Type |

| → ⁴I₁₃/₂ | ~1540 | Emission (NIR) |

| → ⁴I₁₁/₂ | ~980 | Absorption |

| → ⁴I₉/₂ | ~805 | Absorption |

| → ⁴F₉/₂ | ~650 | Absorption |

| → ²H₁₁/₂ | ~521 | Absorption (Hypersensitive) |

| → ⁴S₃/₂ | ~542 | Absorption |

| → ⁴F₇/₂ | ~488 | Absorption |

| → ⁴G₁₁/₂ | ~379 | Absorption (Hypersensitive) |

Conclusion

The spectroscopic analysis of Erbium(III) in chloride media is a multifaceted approach that combines experimental measurements with robust theoretical modeling. UV-Vis-NIR absorption and fluorescence spectroscopy are primary techniques for characterizing the system. The sensitivity of hypersensitive transitions and the quantitative framework provided by Judd-Ofelt theory allow for a detailed investigation of Er³⁺ speciation, coordination chemistry, and radiative properties. The data and protocols presented in this guide offer a foundational resource for researchers working with erbium and other lanthanides, enabling deeper insights into their behavior in complex chemical environments.

References

- 1. osti.gov [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchtrend.net [researchtrend.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. mx-rareearth.com [mx-rareearth.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. iarjset.com [iarjset.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Spectroscopic properties and Judd-Ofelt theory analysis of erbium chelates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Judd–Ofelt analysis of luminescence spectra of an erbium chloride-doped carboxy methyl cellulose film | Semantic Scholar [semanticscholar.org]

- 14. arxiv.org [arxiv.org]

- 15. mdpi.com [mdpi.com]

- 16. orientjchem.org [orientjchem.org]

- 17. estudogeral.uc.pt [estudogeral.uc.pt]

- 18. mdpi.com [mdpi.com]

Erbium(III) Chloride: A Technical Guide to Chemical Compatibility for Researchers and Drug Development Professionals

Introduction

Erbium(III) chloride (ErCl₃), a lanthanide salt, is increasingly utilized in various scientific and industrial applications, including as a catalyst in organic synthesis, a component in specialty optical fibers, and in the preparation of erbium metal.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its chemical compatibility is paramount to ensure experimental integrity, safety, and the longevity of laboratory equipment. This in-depth technical guide provides a comprehensive overview of the chemical compatibility of this compound, presenting available quantitative and qualitative data in a structured format, detailing relevant experimental protocols, and visualizing key processes.

Physicochemical Properties

A foundational aspect of chemical compatibility is understanding the intrinsic properties of this compound. It is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[2][3] Therefore, proper storage in a dry, inert environment is crucial to prevent the formation of hydrates, which can alter its reactivity and physical characteristics. The anhydrous form typically appears as a violet or pink crystalline powder or beads, while the hexahydrate is pink.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value (Anhydrous) | Value (Hexahydrate) | References |

| Molecular Formula | ErCl₃ | ErCl₃·6H₂O | [1] |

| Molar Mass | 273.62 g/mol | 381.71 g/mol | [1] |

| Appearance | Violet/pink hygroscopic monoclinic crystals | Pink hygroscopic crystals | [1] |

| Density | 4.1 g/cm³ | Not available | [1] |

| Melting Point | 776 °C (1429 °F) | Decomposes | [1] |

| Boiling Point | 1500 °C (2732 °F) | Not applicable | [1] |

| Hygroscopicity | Highly hygroscopic | Highly hygroscopic | [2][3] |

Solubility Data

The solubility of this compound is a critical parameter when considering its use in solution-based applications. It is highly soluble in water and strong mineral acids.[3][4] Its solubility in organic solvents is more limited.

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | References |

| Water | Soluble | Ambient | [3][4] |

| Strong Mineral Acids | Soluble | Ambient | [3][4] |

| Methanol (MeOH) | Slightly soluble | Ambient | [3] |

| Tetrahydrofuran (THF) | Slightly soluble | Ambient | [3] |

| Ethanol | 3.41 mol/kg (as tetrasolvate) | 25 | [5] |

| Acetone | Data not available | - |

Chemical Reactivity and Incompatibilities

This compound is stable under recommended storage conditions, which include keeping it in a tightly sealed container in a cool, dry place.[6] However, it exhibits reactivity with certain classes of chemicals.

Incompatible Materials:

-

Strong Oxidizing Agents: Contact with strong oxidants can lead to vigorous reactions and should be avoided.[6][7]

-

Strong Acids: While soluble in strong mineral acids, prolonged contact or heating can lead to the release of toxic hydrogen chloride gas.[6]

-

Moisture/Water: Due to its hygroscopic nature, it readily absorbs water, which can alter its chemical properties and reactivity.[6]

Reactions with Halogens:

This compound can react with more reactive halogens. For example, fluorine can displace chlorine to form erbium(III) fluoride. The reaction with bromine is less vigorous, and it does not typically react with chlorine under normal conditions.[8]

Compatibility with Materials of Construction

Table 3: General Compatibility of Materials with this compound Solutions

| Material | Compatibility Rating | Notes | References |

| Metals | |||

| Stainless Steel (304, 316) | Fair to Good | Aqueous chloride solutions can cause pitting corrosion, especially at elevated temperatures and low pH. | General chemical resistance knowledge |

| Aluminum | Poor | Prone to corrosion by chloride ions, especially in acidic solutions. | General chemical resistance knowledge |

| Copper | Fair | May exhibit some corrosion, particularly in acidic solutions. | General chemical resistance knowledge |

| Plastics | |||

| Polypropylene (PP) | Good to Excellent | Generally resistant to inorganic salts. Not compatible with strong oxidizing agents. | [7][9] |

| Polyethylene (PE) | Good to Excellent | Generally resistant to inorganic salts. | [9] |

| Polyvinyl Chloride (PVC) | Good | Generally resistant to salt solutions. Not recommended for use with aromatic or chlorinated hydrocarbons, esters, or ketones. | [10][11] |

| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant to a wide range of chemicals. | General chemical resistance knowledge |

Note: The compatibility ratings are general guidelines. It is strongly recommended to perform specific compatibility testing for critical applications, especially under the actual operating conditions (temperature, concentration, pressure).

Experimental Protocols

Protocol for Determining Chemical Compatibility of a Material with this compound Solution

This protocol is a generalized procedure based on ASTM D543 for evaluating the resistance of plastics to chemical reagents and can be adapted for other materials.[6]

Objective: To determine the effect of an this compound solution on the physical and chemical properties of a specific material.

Materials:

-

Test specimens of the material (e.g., tensile bars, coupons of known dimensions and weight).

-

This compound.

-

Solvent (e.g., deionized water) to prepare the test solution.

-

Inert, sealable containers.

-

Analytical balance.

-

Calipers or other dimensional measurement tools.

-

Mechanical testing equipment (e.g., tensile tester).

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.

Procedure:

-

Specimen Preparation:

-

Clean and dry a set of test specimens.

-

Accurately measure and record the initial weight and dimensions of each specimen.

-

-

Solution Preparation:

-

Prepare a solution of this compound at the desired concentration in the chosen solvent.

-

-

Exposure:

-

Immerse the test specimens completely in the this compound solution within the sealable containers.

-

For control purposes, immerse a separate set of specimens in the pure solvent.

-

Seal the containers to prevent evaporation.

-

Store the containers at the desired test temperature for a specified duration (e.g., 24 hours, 7 days, 30 days).

-

-

Post-Exposure Analysis:

-